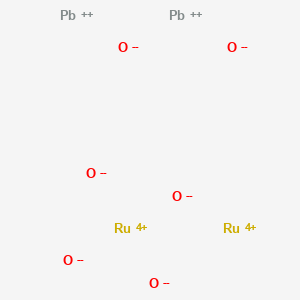
Lead(2+);oxygen(2-);ruthenium(4+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lead(2+);oxygen(2-);ruthenium(4+), commonly referred to as lead ruthenate, is a compound that combines lead, oxygen, and ruthenium in specific oxidation states
Preparation Methods
Synthetic Routes and Reaction Conditions
Lead ruthenate can be synthesized through various methods, including solid-state reactions and sol-gel processes. One common method involves the reaction of lead oxide (PbO) with ruthenium dioxide (RuO2) at high temperatures. The reaction typically occurs in a furnace at temperatures ranging from 800°C to 1000°C. The resulting product is then cooled and ground to obtain a fine powder of lead ruthenate .
Industrial Production Methods
In industrial settings, the production of lead ruthenate often involves the use of advanced techniques such as chemical vapor deposition (CVD) and pulsed laser deposition (PLD). These methods allow for precise control over the composition and morphology of the resulting compound, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Lead ruthenate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of the constituent elements and the reaction conditions.
Common Reagents and Conditions
Oxidation: Lead ruthenate can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or hydrazine (N2H4) in an alkaline medium.
Substitution: Substitution reactions often involve the replacement of oxygen atoms with other chalcogens such as sulfur or selenium, typically under high-temperature conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state compounds, while reduction reactions can produce lower oxidation state species .
Scientific Research Applications
Lead ruthenate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, lead ruthenate is used as a catalyst for various reactions, including the oxygen evolution reaction (OER) in water electrolysis. .
Biology: In biological research, lead ruthenate is studied for its potential use in biosensors and bioelectronic devices.
Medicine: In medicine, lead ruthenate is being explored for its potential use in drug delivery systems and diagnostic imaging.
Industry: In industrial applications, lead ruthenate is used in the production of advanced materials, such as supercapacitors and batteries. .
Mechanism of Action
The mechanism by which lead ruthenate exerts its effects is primarily related to its electronic structure and catalytic properties. In catalytic reactions, lead ruthenate facilitates the transfer of electrons between reactants, thereby lowering the activation energy and increasing the reaction rate. The molecular targets and pathways involved in these processes depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Lead ruthenate can be compared with other similar compounds, such as ruthenium dioxide (RuO2) and lead dioxide (PbO2). While all these compounds exhibit catalytic properties, lead ruthenate is unique due to its combination of lead and ruthenium, which imparts distinct electronic and structural characteristics.
Ruthenium Dioxide (RuO2): RuO2 is a well-known catalyst for the oxygen evolution reaction (OER) and is widely used in water electrolysis. .
Lead Dioxide (PbO2): PbO2 is another catalyst used in various industrial processes. .
Similar Compounds
- Ruthenium Tetroxide (RuO4)
- Potassium Ruthenate (K2RuO4)
- Ruthenium Sulfide (RuS2)
- Lead Ruthenate Oxides with Iridium Substitution
These compounds share some similarities with lead ruthenate but differ in terms of their specific properties and applications .
Properties
Molecular Formula |
O6Pb2Ru2 |
|---|---|
Molecular Weight |
7.1e+02 g/mol |
IUPAC Name |
lead(2+);oxygen(2-);ruthenium(4+) |
InChI |
InChI=1S/6O.2Pb.2Ru/q6*-2;2*+2;2*+4 |
InChI Key |
JWFFJZWLLYFTOC-UHFFFAOYSA-N |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Ru+4].[Ru+4].[Pb+2].[Pb+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















